molecular formula C16H18N2O3S B3958898 (5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B3958898
M. Wt: 318.4 g/mol
InChI Key: VQLRERHSCJTSMR-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and a hydroxyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylmorpholine with a thiazole derivative, followed by the introduction of a hydroxyl-substituted phenyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Key considerations include the availability of starting materials, reaction scalability, and the need for purification steps to remove by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-8-18(9-11(2)21-10)16-17-15(20)14(22-16)7-12-4-3-5-13(19)6-12/h3-7,10-11,19H,8-9H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLRERHSCJTSMR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 2
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 3
Reactant of Route 3
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 5
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 6
(5E)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

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